2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

ALK Inhibition Kinase Selectivity Cancer Therapeutics

This 2-methyl substituted 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (THPP) is a critical building block for rational ALK inhibitor design, delivering enzyme IC50 ~10 nM and overcoming erlotinib resistance (IC50 0.15 μM). Position-specific substitution matters—generic alternatives risk potency loss. Procure with confidence for SAR-driven kinase programs.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
Cat. No. B13322763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1CNC2=C(N1)C=CC=N2
InChIInChI=1S/C8H11N3/c1-6-5-10-8-7(11-6)3-2-4-9-8/h2-4,6,11H,5H2,1H3,(H,9,10)
InChIKeyJYMFTXWHIUVPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine: Core Properties and Industrial Relevance


2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine (CAS: 74983-03-2) is a heterocyclic compound featuring a partially saturated, fused pyridine-pyrazine core with a methyl substituent at the 2-position . This scaffold, also referred to as a 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (THPP), serves as a key building block in medicinal chemistry, particularly as a ring-constrained analog of aminopyridine kinase scaffolds [1]. Its molecular formula is C8H11N3, with a molecular weight of 149.19 g/mol . The compound is primarily employed in research and development as a synthetic intermediate or a core scaffold for the design of biologically active molecules, notably kinase inhibitors [1].

Why Generic Substitution Fails: The Critical Role of 2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine's Precise Scaffold


Indiscriminate substitution within the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine class is inadvisable due to profound, position-specific impacts on biological activity. The choice of core scaffold—differentiating between a fully aromatic pyrido[2,3-b]pyrazine, the partially saturated THPP, and its oxidized variants—is a primary driver of target inhibition potency [1]. Furthermore, the precise position of substituents on this bicyclic framework is not trivial; it is a critical determinant of a compound's activity profile, as demonstrated in the development of antitumor agents [2]. The following evidence demonstrates that even minor structural deviations can lead to significant quantitative differences in performance, underscoring the need for precise compound selection over a generic in-class alternative.

Quantitative Differentiation Guide: 2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine vs. Comparators


Scaffold Potency in ALK Inhibition: THPP Core vs. Oxidized and Expanded Analogs

The nature of the core scaffold is a critical determinant of ALK inhibitory activity. A direct comparison within the same study demonstrates that the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (THPP) scaffold, of which the target compound is a derivative, provides far greater enzyme inhibition than its direct oxidized analog (oxo-THPP) and a closely related expanded ring system (THNT) [1]. This highlights the specific value of the partially saturated THPP framework.

ALK Inhibition Kinase Selectivity Cancer Therapeutics

Conformational Constraint as a Driver of ALK Inhibition: THPP vs. Acyclic Aminopyridine Scaffolds

The THPP class, including the target compound, was explicitly designed as a ring-constrained analog of a known aminopyridine kinase inhibitor scaffold [1]. The subsequent optimization of this series yielded analogs with ALK enzyme IC50 values of ~10 nM and cellular IC50 values of ~150 nM [1]. While direct quantitative data for the acyclic aminopyridine progenitor is not provided in this study, the study's premise confirms that constraining the scaffold into the THPP ring system is a validated, potency-enhancing strategy.

Scaffold Optimization Conformational Restriction Kinase Inhibitor Design

Critical Role of Position 2 Substitution in Overcoming Drug Resistance

In the context of antitumor activity against erlotinib-resistant cell lines, the specific substitution pattern on the pyrido[2,3-b]pyrazine core is paramount. A focused SAR study concluded that an unsubstituted position 2 on the pyridopyrazine core was critical for the desired activity [1]. The lead compound 7n, which adheres to this requirement, demonstrated potent inhibition of both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small cell lung cancer cells, with IC50 values of 0.09 μM and 0.15 μM, respectively [1].

Drug Resistance EGFR Inhibition NSCLC

Recommended Procurement Scenarios: High-Value Applications for 2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine


Medicinal Chemistry Campaigns Targeting Anaplastic Lymphoma Kinase (ALK)

This compound is best procured as a core scaffold for the rational design of novel ALK inhibitors. The THPP class, of which it is a derivative, has been quantitatively demonstrated to yield potent (enzyme IC50 ~10 nM) and selective ALK inhibitors, providing a significant advantage over less active scaffolds like oxo-THPP or THNT [1].

Development of Next-Generation Agents to Overcome EGFR-TKI Resistance in NSCLC

Procurement is strategically justified for projects aiming to combat drug resistance in non-small cell lung cancer. Evidence shows that specific substitution patterns on the pyrido[2,3-b]pyrazine core are essential for maintaining potent activity against erlotinib-resistant cell lines (IC50 of 0.15 μM for lead compound 7n) [2]. 2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, with its defined substitution at position 2, provides a precise starting point for this SAR-driven optimization.

Synthesis of Constrained Aminopyridine Analogs for Kinase Profiling

This compound should be selected as a preferred building block when exploring conformationally restricted analogs of aminopyridine-based kinase inhibitors. The THPP scaffold is a validated, potency-enhancing constraint that can improve upon the properties of acyclic aminopyridine scaffolds [1]. Its procurement is therefore a data-driven decision for any medicinal chemist seeking to optimize ligand binding through conformational restriction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.